4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one
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Overview
Description
4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Amination: The final step involves the nucleophilic substitution of the chlorine atom with 3-phenylpropylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridazinone ring or the phenylpropylamine side chain, leading to various reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorine or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one: can be compared with other pyridazinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the 3-phenylpropylamine moiety may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14ClN3O |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-chloro-4-(3-phenylpropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c14-12-11(9-16-17-13(12)18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,15,17,18) |
InChI Key |
BKGHGTCJNGBBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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